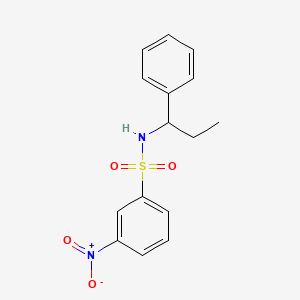

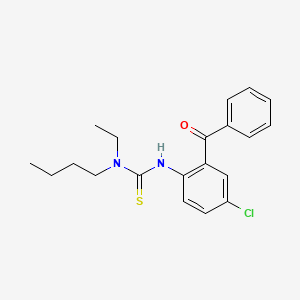

![molecular formula C16H26ClNO2 B4622976 4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)

4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride

Vue d'ensemble

Description

4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride, also known as TMB-8, is a potent inhibitor of intracellular calcium release. This chemical compound has been widely used in scientific research to study the mechanisms of calcium signaling and its role in various physiological processes.

Applications De Recherche Scientifique

Discovery and Characterization of New Compounds

Research into compounds structurally related to "4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride" has led to the discovery of novel chemical entities with potential therapeutic applications. For example, studies have focused on the synthesis and characterization of heteroaryl sulfonamides as new EP1 receptor selective antagonists, highlighting the role of structural analogs in modulating receptor activity and providing insights into receptor-ligand interactions (Naganawa et al., 2006).

Photodecomposition Studies

Investigations into the photodecomposition of chlorobenzoic acids, including analogs of the compound , have provided valuable information on the environmental stability and degradation pathways of these chemicals. These studies are crucial for understanding the environmental impact of benzoic acid derivatives and their potential accumulation or breakdown in natural settings (Crosby & Leitis, 1969).

Derivative Synthesis

Research into tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid has expanded the chemical toolbox available for pharmaceutical development, offering novel routes for the synthesis of compounds with enhanced pharmacological profiles. Such synthetic advancements are integral to the discovery of new drugs and the improvement of existing therapies (Putis et al., 2008).

Material Science Applications

The development of new classes of dopants for polyaniline using benzoic acid and substituted benzoic acids, such as 2-hydroxybenzoic acid and 4-nitrobenzoic acid, represents a significant advancement in material science. These dopants are instrumental in tuning the electrical conductivity and thermal properties of conductive polymers, which are critical for applications in electronics, sensors, and energy storage devices (Amarnath & Palaniappan, 2005).

Structural Analysis

Structural analysis of amino acid derivatives, including X-ray crystallography of specific benzoic acid derivatives, has provided detailed insights into the stereochemistry and molecular configuration of these compounds. Such information is vital for the rational design of molecules with desired biological activities and for the understanding of their mechanism of action at the molecular level (Nakamura et al., 1976).

Propriétés

IUPAC Name |

4-[(2,4,4-trimethylpentan-2-ylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-15(2,3)11-16(4,5)17-10-12-6-8-13(9-7-12)14(18)19;/h6-9,17H,10-11H2,1-5H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGVYTUCSNKAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC1=CC=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)

![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)

![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)

![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)

![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)